molecular formula C8H15N B077255 1-(1-Butenyl)pyrrolidine CAS No. 13937-89-8

1-(1-Butenyl)pyrrolidine

Cat. No. B077255
Key on ui cas rn: 13937-89-8
M. Wt: 125.21 g/mol
InChI Key: GQCQSPFOXSSUEG-ZZXKWVIFSA-N
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Patent
US07705154B2

Procedure details

To a dry 500 milliliter (mL) three neck round bottom flask equipped with magnetic stirrer, nitrogen inlet, addition funnel, and thermometer, was charged with pyrrolidine (83.45 mL, 1.0 mmol) and potassium carbonate (34.55 g, 0.25 mol). The mixture was cooled to 0° C. and butanal (30.05 grams (g), 0.42 mol) was added dropwise with stirring under nitrogen at ad rate that maintained the temperature below 15° C. After the addition was complete (˜10 minutes), the cooling bath was taken away and the reaction mixture allowed to warm to room temperature over three hours. The reaction mixture was filtered through a scintered glass filter to remove the solids. The solid was washed thoroughly with ether, and combined with the filtrate, which was concentrated on the rotary evaporator to give the crude 1-but-1-enylpyrrolidine which was purified by vacuum distillation @15 mmHg 65-78° C.; 1H NMR (CDCl3): δ 6.20 (d, 1H), 4.18 (q, 1H), 2.95 (m, 4H), 1.80, (m, 4H), 0.97 (d, 3H).
Quantity
83.45 mL
Type
reactant
Reaction Step One
Quantity
34.55 g
Type
reactant
Reaction Step One
Quantity
30.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[CH:12]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[CH:13][CH2:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
83.45 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
34.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
30.05 g
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
three
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen at ad rate that
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 15° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(˜10 minutes)
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a scintered glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
The solid was washed thoroughly with ether
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(=CCC)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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